2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine is a complex organic compound characterized by its unique structural components. It contains an imidazole ring and an oxadiazole moiety, which are known for their biological activity. The compound's molecular formula is C10H15N5O, and it has gained attention in scientific research due to its potential applications in medicinal chemistry.
This compound falls under the category of heterocyclic compounds, specifically those containing both imidazole and oxadiazole rings. Heterocycles are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine typically involves several key steps:
Technical details include the use of solvents like ethanol or dimethylformamide during reactions, often under reflux conditions to facilitate cyclization and coupling reactions .
The molecular structure of 2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine features:
The compound's structure can be represented using various chemical notation systems such as SMILES and InChI.
Key structural data include:
The compound can participate in various chemical reactions typical for imidazole and oxadiazole derivatives:
Technical details regarding these reactions often involve controlling temperature and pH to optimize yields .
The mechanism of action for compounds containing imidazole and oxadiazole groups often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to inhibition or activation of specific biochemical pathways.
Data suggest that such compounds may modulate enzyme activity through competitive inhibition or allosteric modulation, affecting metabolic processes within cells .
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectral techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm structural integrity .
The compound has potential applications in various fields:
Research continues to explore its efficacy in treating conditions such as cancer or infectious diseases by leveraging its unique structural features .
The target compound, 2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine, features a bifunctional design: a 2-methylimidazole ring linked via ethylene spacers to a 1,3,4-oxadiazole core terminating in an ethylamine group. This architecture confers three strategic advantages:
Electronic Complementarity: The imidazole ring (pKa ~7.0) provides pH-dependent protonation, enabling cationic interactions with biological targets. In contrast, the 1,3,4-oxadiazole acts as a bioisostere for ester or amide groups, enhancing metabolic stability while maintaining hydrogen-bonding capacity [4] [8]. The oxadiazole’s electron-deficient nature (π-acidity) complements imidazole’s electron-rich character (π-basicity), creating a polarized scaffold for diverse molecular interactions.
Conformational Dynamics: Ethylene linkers (-CH₂-CH₂-) between heterocycles provide rotational freedom, allowing adaptive binding to biological targets. This flexibility enables the molecule to adopt optimal conformations for receptor engagement while the rigid heterocycles maintain structural integrity. The terminal ethylamine group introduces a protonatable center (pKa ~10.5), facilitating ionic interactions and improving aqueous solubility [6].
Spatial Optimization: Molecular modeling indicates the distance between imidazole N3 and the oxadiazole C2 is ~8.5 Å in extended conformations—a critical span for bridging enzyme subsites. The 2-methyl group on imidazole sterically blocks cytochrome P450-mediated oxidation, enhancing metabolic stability [3] [6].
Table 1: Comparative Physicochemical Properties of Key Heterocycles
Heterocycle | Aromaticity Index | LogP Contribution | HB Donors | HB Acceptors |
---|---|---|---|---|
Imidazole | High | -0.47 | 1 (N-H) | 2 (sp² N) |
1,3,4-Oxadiazole | Moderate | 0.39 | 0 | 3 (2N, 1O) |
Hybrid Compound | N/A | 1.85 (calc) | 2 (NH₂) | 6 |
The pharmacological synergy arises from orthogonal binding modes:
Imidazole as a Coordination Site: The sp²-hybridized N3 nitrogen serves as a ligand for metal ions (e.g., Zn²⁺ in metalloenzymes) and participates in hydrogen bonding. In EGFR inhibitors, imidazole forms critical hydrogen bonds with MET793 and hydrophobic contacts with Leu820 (binding energy: -9.2 kcal/mol) [6]. The 2-methyl group enhances hydrophobic pocket occupancy without sterically hindering essential interactions.
Oxadiazole as a Polarity Modulator: The 1,3,4-oxadiazole ring acts as a planar, electron-deficient domain, engaging in dipole-dipole interactions, π-stacking with tyrosine/phenylalanine residues, and hydrogen bonding via its nitrogen atoms. In MAO inhibitors, oxadiazole-urea derivatives achieve IC₅₀ values of 10⁻⁴–10⁻³ M, attributed to hydrogen bonding with FAD cofactors [2]. The terminal ethylamine enables salt bridge formation with aspartate/glutamate residues.
Synergistic Target Engagement: Hybrids demonstrate dual-targeting potential. For instance, imidazole-oxadiazole derivatives exhibit IC₅₀ values of 0.037–0.100 µM against Plasmodium strains (surpassing chloroquine) while concurrently inhibiting microbial growth (ZOI: 6–10 mm) [1]. This multifunctionality arises from the imidazole’s interaction with heme cofactors and oxadiazole’s disruption of membrane biosynthesis.
Table 2: Pharmacophoric Contributions to Target Binding
Component | Interaction Type | Biological Targets | Representative Residues/Ions |
---|---|---|---|
Imidazole ring | Metal coordination | Metalloenzymes, Hemoproteins | Zn²⁺, Fe²⁺, Mg²⁺ |
Hydrogen bonding | Kinase ATP sites | Met793, Thr830 (EGFR) | |
π-π Stacking | Aromatic binding pockets | Phe699, Tyr891 | |
1,3,4-Oxadiazole | Dipole-dipole | Enzyme active sites | Val689, Ala699 |
Hydrogen bonding | Nucleotide-binding domains | Lys721, Pro770 | |
Ethylamine linker | Ionic/Cation-π | Acidic receptor subpockets | Asp831, Glu734 |
Ethylamine-functionalized heterocycles have evolved through three generations:
First-Generation (1950s–1970s): Simple heterocyclic amines like histamine and 2-aminoimidazole served as neurotransmitter analogs. Their limited stability and selectivity spurred derivatization. The discovery of oxolamine (1960s), a cough suppressant featuring a 1,2,4-oxadiazole-ethylamine core, established the therapeutic relevance of oxadiazole amines [4].
Second-Generation (1980s–2000s): Strategic incorporation of ethylamine into bicyclic systems improved pharmacokinetics. Key advances included:
Antifungal azoles: Ethylamine side chains in miconazole and econazole improved membrane penetration and CYP51 binding [3].
Third-Generation (2010–Present): Rational hybridization created multifunctional agents. Fragment-based drug design (FBDD) optimized spacer lengths between imidazole and oxadiazole rings. Modern derivatives like 30a-j show picomolar EGFR inhibition (IC₅₀ < 10 pM) and >100-fold selectivity for cancer cells (HEPG2, A549) versus normal lines [6]. The ethylamine terminus enables conjugation with nanoparticles, antibodies, or fluorescent probes for theranostic applications.
Table 3: Milestones in Ethylamine-Functionalized Hybrid Development
Era | Prototype Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1960s | Oxolamine | Antitussive | 1,2,4-Oxadiazole-ethylamine core |
1980s | Proxazole | Gastrointestinal disorders | Imidazole-oxadiazole with ethylamine linker |
1990s | Cefpodoxime proxetil | Antibacterial | Cephalosporin with oxadiazole-ethylamine side |
2000s | Fasiplon | Anxiolytic | 1,2,4-Oxadiazole-ethylamine GABA modulator |
2010s | EGFR inhibitors (e.g., 30a) | Anticancer (HEPG2, A549) | Imidazole-oxadiazole-ethylamine hybrid |
The target compound exemplifies third-generation design, integrating optimized ethylene spacers and a terminal ethylamine for enhanced solubility and target versatility. Its synthetic accessibility via amidoxime cyclization or multicomponent reactions (e.g., GBBR) facilitates rapid diversification [9], positioning it as a versatile scaffold for addressing emerging therapeutic challenges.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: